Lanicemine-d5

Description

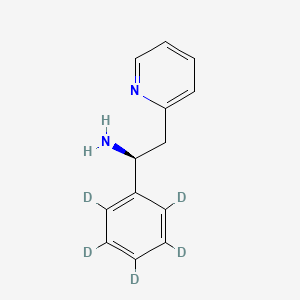

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

203.29 g/mol |

IUPAC Name |

(1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-2-pyridin-2-ylethanamine |

InChI |

InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m0/s1/i1D,2D,3D,6D,7D |

InChI Key |

FWUQWDCOOWEXRY-LSFNQILDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CC2=CC=CC=N2)N)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

Lanicemine-d5: A Technical Overview of its Mechanism of Action as a Low-Trapping NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanicemine (AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, has been a subject of significant interest for its potential rapid-acting antidepressant effects with a favorable side-effect profile compared to ketamine. This technical guide provides an in-depth analysis of the mechanism of action of Lanicemine, with the "d5" designation referring to a deuterated variant often used in research settings. The core mechanism is centered on its interaction with the NMDA receptor, a key player in glutamatergic neurotransmission. This document summarizes its binding kinetics, downstream signaling effects, pharmacokinetic properties, and methodologies from key experimental studies. While the development of Lanicemine was discontinued, a thorough understanding of its pharmacological profile remains valuable for the ongoing development of novel glutamatergic modulators for neuropsychiatric disorders.

Introduction

Major Depressive Disorder (MDD) is a debilitating condition with a significant unmet medical need for rapid-acting and effective treatments. Traditional monoaminergic antidepressants often have a delayed onset of action and limited efficacy in a substantial portion of patients. The discovery of the rapid antidepressant effects of the NMDA receptor antagonist ketamine has opened new avenues for drug development, focusing on the glutamatergic system.

Lanicemine emerged as a second-generation NMDA receptor antagonist designed to retain the therapeutic benefits of ketamine while minimizing its psychotomimetic and dissociative side effects.[1][2] It is classified as a low-trapping, non-selective, voltage-dependent NMDA channel blocker.[3] This guide will delve into the molecular and cellular mechanisms underpinning Lanicemine's pharmacological activity.

Mechanism of Action: NMDA Receptor Antagonism

The primary mechanism of action of Lanicemine is its interaction with the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.

Binding Site and Kinetics

Lanicemine acts as an uncompetitive antagonist, binding within the ion channel pore of the NMDA receptor.[3] This binding is voltage-dependent and requires the channel to be in an open state, meaning both glutamate and a co-agonist (glycine or D-serine) must be bound to the receptor, and the cell membrane must be depolarized.

A key feature of Lanicemine is its "low-trapping" nature. Compared to high-trapping channel blockers like ketamine, Lanicemine has a faster dissociation rate from the channel.[3][4] This means it blocks the channel for a shorter duration, which is hypothesized to contribute to its reduced psychotomimetic side effects.[1]

dot

References

An In-depth Technical Guide to the Structure and Application of Lanicemine-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of Lanicemine-d5, a deuterated isotopologue of the N-methyl-D-aspartate (NMDA) receptor antagonist Lanicemine. It covers the core chemical structure, its application as an internal standard in quantitative analysis, relevant pharmacological pathways, and detailed experimental methodologies.

Core Chemical Structure: Lanicemine and Lanicemine-d5

Lanicemine, known chemically as (1S)-1-phenyl-2-pyridin-2-ylethanamine, is a low-trapping NMDA receptor antagonist.[1][2] Its deuterated analogue, Lanicemine-d5, is critical for bioanalytical studies, where it serves as an ideal internal standard for mass spectrometry-based quantification.

The "-d5" designation indicates that five hydrogen atoms on the phenyl ring of the Lanicemine molecule have been replaced by deuterium atoms. This substitution is crucial as it minimally alters the chemical properties while significantly increasing the molecular mass, allowing for clear differentiation from the non-deuterated analyte in a mass spectrometer.[3]

Structural Comparison

The key structural difference lies in the isotopic composition of the phenyl group. This strategic placement of deuterium ensures that the molecule's chromatographic behavior and ionization efficiency are nearly identical to the parent compound, while being metabolically stable.

| Property | Lanicemine | Lanicemine-d5 |

| IUPAC Name | (1S)-1-phenyl-2-pyridin-2-ylethanamine[2] | (1S)-1-(phenyl-d5)-2-(pyridin-2-yl)ethanamine |

| Molecular Formula | C₁₃H₁₄N₂[2] | C₁₃H₉D₅N₂ |

| Molar Mass | 198.27 g/mol [] | Approx. 203.30 g/mol |

| CAS Number | 153322-05-5[] | Not widely assigned (specific to manufacturer) |

| Stereochemistry | (S)-enantiomer | (S)-enantiomer |

Mechanism of Action: NMDA Receptor Antagonism

Lanicemine functions as a low-trapping, non-selective NMDA receptor channel blocker.[5][6] The NMDA receptor is a glutamate-gated ion channel pivotal to synaptic plasticity and neurotransmission. Its overactivation can lead to excitotoxicity, while modulation is a key strategy in treating depression and other neurological disorders.

Lanicemine binds within the ion channel pore, obstructing the influx of Ca²⁺ and Na⁺ ions that would typically occur upon co-activation by glutamate and a co-agonist like glycine or D-serine. This blockade modulates downstream signaling cascades, which is believed to be the basis of its antidepressant effects.

Quantitative Analysis and Experimental Protocols

Lanicemine-d5 is indispensable for the accurate quantification of Lanicemine in biological matrices such as plasma, serum, or urine, primarily through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The stable isotope-labeled internal standard (SIL-IS) compensates for variability during sample preparation, chromatography, and ionization.

Representative LC-MS/MS Protocol

This protocol describes a typical method for the quantitative analysis of Lanicemine in human plasma.

1. Materials and Reagents:

-

Lanicemine analytical standard

-

Lanicemine-d5 (Internal Standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Human plasma (K₂EDTA)

-

Deionized water

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lanicemine and Lanicemine-d5 in methanol.

-

Calibration Standards & Quality Controls (QCs): Serially dilute the Lanicemine stock solution with a 50:50 ACN:water mixture to prepare working solutions. Spike these into blank human plasma to create calibration standards (e.g., 1-1000 ng/mL) and QCs (low, mid, high concentrations).

-

Internal Standard Working Solution (50 ng/mL): Dilute the Lanicemine-d5 stock solution in ACN.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the Internal Standard Working Solution.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

-

Dilute with 100 µL of deionized water containing 0.1% formic acid.

4. LC-MS/MS Conditions:

-

LC System: UPLC/HPLC system (e.g., Waters Acquity, Shimadzu Nexera).

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0-0.5 min: 5% B

-

0.5-2.5 min: Linear gradient to 95% B

-

2.5-3.0 min: Hold at 95% B

-

3.0-3.1 min: Return to 5% B

-

3.1-4.0 min: Equilibrate at 5% B

-

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S).

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transitions (example):

-

Lanicemine: Q1 199.1 -> Q3 106.1

-

Lanicemine-d5: Q1 204.1 -> Q3 111.1

-

5. Data Analysis:

-

Quantify Lanicemine by calculating the peak area ratio of the analyte to the internal standard (Lanicemine / Lanicemine-d5).

-

Generate a calibration curve using a weighted (1/x²) linear regression of the calibrator peak area ratios versus their nominal concentrations.

-

Determine the concentration of unknown samples from the calibration curve.

Summary of Quantitative Data

Lanicemine has been evaluated in several clinical trials for major depressive disorder (MDD). The data below summarizes key pharmacokinetic parameters and efficacy outcomes from these studies.

Pharmacokinetic Parameters

The pharmacokinetics of Lanicemine were assessed in healthy subjects and patients with MDD following intravenous infusion.[1][5]

| Parameter | Value | Description |

| Plasma Clearance (CL) | 8.1 - 8.3 L/h | Rate of drug removal from plasma.[1][5] |

| Volume of Distribution (Vss) | 122.0 L | Apparent volume into which the drug distributes.[1] |

| Terminal Half-Life (t½) | 10.4 - 16 h | Time for plasma concentration to decrease by 50%.[1][5] |

| Primary Route of Excretion | Renal (Urine) | ~94% of the dose recovered in urine.[5] |

Clinical Efficacy Data (MDD)

Efficacy was primarily measured by the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.

| Study / Dose Group | N (Patients) | Baseline MADRS (Mean) | Change from Baseline (LSM*) | P-value vs. Placebo | Reference |

| Study 1 (Week 3) | |||||

| Placebo | 50 | ~32.5 | -8.9 | - | [7] |

| Lanicemine 100 mg | 51 | ~32.5 | -14.4 | 0.006 | [7] |

| Lanicemine 150 mg | 51 | ~32.5 | -13.7 | 0.019 | [7] |

| Study 2 (Week 6) | |||||

| Placebo | 102 | ~31.0 | -11.9 | - | [8][9] |

| Lanicemine 50 mg | 100 | ~31.2 | -12.4 | NS | [8][9] |

| Lanicemine 100 mg | 100 | ~31.5 | -13.3 | NS | [8][9] |

*LSM: Least Squares Mean **NS: Not Significant. This study did not meet its primary endpoint.[8]

References

- 1. Effect of multiple intravenous doses of lanicemine (AZD6765) on the pharmacokinetics of midazolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lanicemine - Wikipedia [en.wikipedia.org]

- 3. Lanicemine-d5 | Benchchem [benchchem.com]

- 5. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Lanicemine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Lanicemine-d5, a deuterated analog of the N-methyl-D-aspartate (NMDA) receptor antagonist Lanicemine. Due to its utility as an internal standard in quantitative bioanalytical assays, a thorough understanding of its preparation and analytical profile is crucial for researchers in drug metabolism, pharmacokinetics, and clinical trial sample analysis.

Introduction to Lanicemine and its Deuterated Analog

Lanicemine, chemically known as (1S)-1-phenyl-2-(pyridin-2-yl)ethanamine, is a low-trapping NMDA receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1][2] Unlike other NMDA receptor antagonists such as ketamine, Lanicemine was developed to have a reduced incidence of psychotomimetic side effects.[1]

Lanicemine-d5 is the deuterium-labeled version of Lanicemine, with five deuterium atoms incorporated into the phenyl ring. Its chemical formula is C₁₃H₉D₅N₂.[3] This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Lanicemine in biological matrices.[3] The near-identical physicochemical properties of Lanicemine-d5 to the parent compound ensure similar behavior during sample extraction and chromatographic separation, while its distinct mass allows for separate detection by the mass spectrometer, enabling accurate and precise quantification.[3]

Proposed Synthesis of Lanicemine-d5

A detailed, publicly available synthesis protocol for Lanicemine-d5 is not available. However, based on the known synthesis of Lanicemine and general methods for the deuteration of aromatic compounds, a plausible synthetic route can be devised. The synthesis would likely involve the preparation of a deuterated precursor followed by a multi-step synthesis to yield the final product.

A potential synthetic pathway is outlined below. This proposed method starts with the deuteration of a commercially available starting material, benzaldehyde, followed by a reaction sequence analogous to that described for the synthesis of non-deuterated Lanicemine.

Experimental Protocol: Proposed Synthesis

Step 1: Deuteration of Benzaldehyde to form Benzaldehyde-d5

A common method for the deuteration of aromatic compounds is through acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source, such as deuterated water (D₂O).

-

Materials: Benzaldehyde, Deuterium oxide (D₂O, 99.9 atom % D), strong acid catalyst (e.g., deuterated sulfuric acid, D₂SO₄), anhydrous solvent (e.g., dioxane).

-

Procedure:

-

To a solution of benzaldehyde in an anhydrous solvent, add a stoichiometric excess of D₂O and a catalytic amount of a strong deuterated acid.

-

The reaction mixture is heated under reflux for an extended period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange on the aromatic ring. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

-

Upon completion, the reaction mixture is cooled, and the organic layer is separated.

-

The organic layer is washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield benzaldehyde-d5.

-

Purification can be achieved by distillation or column chromatography.

-

Step 2: Synthesis of (S)-alpha-phenyl-d5-2-pyridineethanamine (Lanicemine-d5)

The synthesis of the final compound can be adapted from methods used for the synthesis of (S)-alpha-phenyl-2-pyridineethanamine. A possible route involves the reaction of 2-picoline with benzaldehyde-d5, followed by the introduction of the amine group and chiral resolution.

-

Materials: Benzaldehyde-d5, 2-picoline, a strong base (e.g., n-butyllithium), a suitable aminating agent, and a chiral resolving agent (e.g., (S)-mandelic acid).

-

Procedure:

-

2-picoline is deprotonated with a strong base like n-butyllithium at low temperature to form the corresponding anion.

-

This anion is then reacted with benzaldehyde-d5 in an appropriate solvent (e.g., tetrahydrofuran) to form a deuterated alcohol intermediate.

-

The alcohol is then converted to the corresponding amine. This can be achieved through various methods, such as conversion to a leaving group followed by reaction with an ammonia source or through a Ritter reaction followed by hydrolysis.

-

The resulting racemic mixture of the amine is then resolved using a chiral resolving agent like (S)-mandelic acid to isolate the desired (S)-enantiomer, Lanicemine-d5. The diastereomeric salts are separated by fractional crystallization, and the desired enantiomer is liberated by treatment with a base.

-

The final product is purified by column chromatography or recrystallization.

-

Characterization of Lanicemine-d5

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Lanicemine-d5. The following analytical techniques are critical for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): This technique is used to confirm the structure of the molecule and to determine the degree of deuteration. In the ¹H NMR spectrum of Lanicemine-d5, the signals corresponding to the protons on the phenyl ring should be significantly reduced or absent, confirming successful deuteration. The remaining proton signals (e.g., on the pyridine ring and the ethylamine chain) should be consistent with the expected structure.

-

²H NMR (Deuterium NMR): This is a direct method to observe the incorporated deuterium atoms. The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuteration on the phenyl ring.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The signals for the deuterated carbons will show a characteristic splitting pattern due to coupling with deuterium (a triplet for a CD group).

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight of Lanicemine-d5 and assessing its isotopic purity.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The measured mass should correspond to the calculated exact mass of C₁₃H₉D₅N₂.

-

LC-MS/MS: When used as an internal standard, the multiple reaction monitoring (MRM) transitions for Lanicemine-d5 are monitored. A specific precursor ion (the molecular ion, [M+H]⁺) is selected and fragmented, and a specific product ion is detected. This provides high selectivity and sensitivity for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized Lanicemine-d5.

-

Method: A reversed-phase HPLC method with a suitable C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Detection is usually performed using a UV detector or a mass spectrometer.

-

Purity Assessment: The purity is determined by the percentage of the peak area of the main compound relative to the total peak area in the chromatogram.

Quantitative Data Summary

The following tables summarize the expected and key quantitative data for Lanicemine and Lanicemine-d5.

| Property | Lanicemine | Lanicemine-d5 | Reference |

| Molecular Formula | C₁₃H₁₄N₂ | C₁₃H₉D₅N₂ | [1],[3] |

| Molecular Weight | 198.27 g/mol | 203.30 g/mol | [1],[3] |

| IUPAC Name | (1S)-1-Phenyl-2-pyridin-2-ylethanamine | (1S)-1-(Phenyl-d5)-2-(pyridin-2-yl)ethanamine | [1] |

Table 1: General Properties of Lanicemine and Lanicemine-d5.

| Technique | Parameter | Expected Value for Lanicemine-d5 |

| ¹H NMR | Phenyl-H signals | Significantly reduced or absent |

| ²H NMR | Phenyl-D signals | Present |

| HRMS ([M+H]⁺) | Exact Mass | ~204.18 |

| HPLC | Purity | >98% |

Table 2: Expected Analytical Characterization Data for Lanicemine-d5.

Signaling Pathway and Experimental Workflow Diagrams

Lanicemine's Mechanism of Action: NMDA Receptor Blockade

Lanicemine exerts its effects by acting as an antagonist at the NMDA receptor, which is a glutamate-gated ion channel.[4] By blocking this channel, Lanicemine modulates glutamatergic neurotransmission, which is implicated in the pathophysiology of depression.

Caption: Lanicemine blocks the NMDA receptor channel, preventing glutamate-mediated calcium influx.

Proposed Synthesis Workflow for Lanicemine-d5

The following diagram illustrates the proposed multi-step synthesis of Lanicemine-d5.

Caption: Proposed synthetic workflow for Lanicemine-d5 from benzaldehyde.

Experimental Workflow for Characterization

This diagram outlines the logical flow of experiments to characterize the synthesized Lanicemine-d5.

Caption: Logical workflow for the analytical characterization of synthesized Lanicemine-d5.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of Lanicemine-d5. While a definitive, published protocol for its synthesis is not available, the proposed route, based on established chemical principles, offers a robust starting point for its preparation. The outlined characterization methods are essential for ensuring the quality and suitability of Lanicemine-d5 for its intended application as an internal standard in demanding bioanalytical studies. For researchers engaged in the development and analysis of Lanicemine, this guide serves as a valuable resource for producing and validating this critical analytical tool.

References

Pharmacological Profile of Lanicemine-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanicemine-d5 is the deuterated isotopologue of Lanicemine (AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. While Lanicemine itself has been investigated for its potential as a rapid-acting antidepressant with a favorable safety profile compared to ketamine, the primary application of Lanicemine-d5 appears to be as an internal standard in bioanalytical assays for the quantification of Lanicemine. This is due to the stable isotope label, which allows for its differentiation from the parent compound by mass spectrometry. The core pharmacological characteristics of Lanicemine-d5 are presumed to be identical to those of Lanicemine, with potential alterations in its pharmacokinetic profile due to the kinetic isotope effect. This guide provides a comprehensive overview of the known pharmacological properties of Lanicemine, which are expected to be representative of Lanicemine-d5's mechanism of action and receptor interactions.

Introduction

Lanicemine is a non-competitive, voltage-dependent antagonist of the NMDA receptor, binding to a site within the ion channel pore.[1] Unlike ketamine, another NMDA receptor antagonist, Lanicemine is characterized as a "low-trapping" blocker, meaning it has a faster dissociation rate from the channel.[2][3] This property is thought to contribute to its reduced psychotomimetic side effects.[2][4] Development of Lanicemine for treatment-resistant depression was undertaken by AstraZeneca but was ultimately discontinued.[4] Lanicemine-d5, as a deuterated analog, is a valuable tool for pharmacokinetic and metabolism studies of Lanicemine.

Mechanism of Action

Lanicemine exerts its pharmacological effects by modulating glutamatergic neurotransmission. It acts as an antagonist at the NMDA receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate. By binding within the channel pore, Lanicemine blocks the influx of Ca2+ ions, which is a critical step in the receptor's function in synaptic plasticity and neuronal communication.

Signaling Pathway

The antagonistic action of Lanicemine at the NMDA receptor initiates a cascade of downstream signaling events that are believed to underlie its antidepressant effects. A simplified representation of this pathway is provided below.

References

Technical Guide: NMDA Receptor Binding Affinity of Lanicemine

Disclaimer: This technical guide provides an in-depth overview of the N-methyl-D-aspartate (NMDA) receptor binding affinity of Lanicemine (AZD6765). Publicly available, peer-reviewed data specifically for Lanicemine-d5 is not available at this time. Deuterated compounds are primarily utilized to alter metabolic pathways, and their binding affinity to the primary pharmacological target is generally considered to be comparable to the parent, non-deuterated compound. Therefore, the data presented herein for Lanicemine is expected to be representative of Lanicemine-d5's binding characteristics.

Introduction to Lanicemine

Lanicemine, also known as AZD6765, is a low-trapping, non-selective, and voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] It functions as an uncompetitive channel blocker, binding to a site within the receptor's ion channel pore.[2][4] Investigated for its potential as a rapid-acting antidepressant, Lanicemine was noted for producing antidepressant effects with minimal psychotomimetic side effects typically associated with other NMDA receptor antagonists like ketamine.[3][5] Its mechanism involves modulating glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory.[6][7]

Quantitative Binding Affinity Data

The binding affinity of Lanicemine for the NMDA receptor has been quantified through various in-vitro assays. The key metrics, inhibitor constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀), are summarized below.

| Parameter | Value (μM) | Cell/System Type | Reference |

| Binding Affinity (Kᵢ) | 0.56 - 2.1 | NMDA Receptor | [1][2][5] |

| 10.67 | NMDA Receptor | [8] | |

| IC₅₀ | 4 - 7 | Chinese Hamster Ovary (CHO) Cells | [1][5] |

| 6.4 | Xenopus Oocytes | [1][5] |

Note: The discrepancy in reported Kᵢ values may arise from variations in experimental conditions, such as radioligand choice, buffer composition, and tissue preparation.

Experimental Protocols: Radioligand Binding Assay

The determination of Lanicemine's binding affinity for the NMDA receptor is typically achieved through a competitive radioligand binding assay. The following protocol is a generalized representation based on methods cited for NMDA receptor antagonists.[8][9]

Objective: To determine the binding affinity (Kᵢ) of Lanicemine by measuring its ability to displace a radiolabeled ligand from the NMDA receptor channel binding site.

Materials:

-

Test Compound: Lanicemine

-

Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker)

-

Tissue Preparation: Rat or mouse brain cortical membranes

-

Buffers: Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

Agonists (for receptor activation): L-Glutamate and Glycine

-

Non-specific binding control: A high concentration of a non-labeled channel blocker (e.g., unlabeled MK-801 or Phencyclidine)

-

Instrumentation: Scintillation counter, filtration apparatus

Methodology:

-

Membrane Preparation:

-

Cerebral cortices are dissected from rodents and homogenized in an ice-cold buffer.

-

The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands.

-

The final pellet containing the membrane fraction is resuspended in the assay buffer to a specific protein concentration.

-

-

Assay Setup:

-

A series of tubes is prepared, each containing the membrane preparation, a fixed concentration of [³H]MK-801, and saturating concentrations of glutamate and glycine to ensure the receptor channel is in an open state.

-

Varying concentrations of the test compound (Lanicemine) are added to the tubes to generate a competition curve.

-

Control tubes are included to measure total binding (no competitor) and non-specific binding (excess unlabeled antagonist).

-

-

Incubation:

-

The reaction mixtures are incubated at a controlled temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

-

-

Termination and Filtration:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed quickly with ice-cold buffer to remove any remaining unbound ligand.

-

-

Quantification:

-

The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the Lanicemine concentration.

-

The IC₅₀ value (the concentration of Lanicemine that inhibits 50% of the specific binding of [³H]MK-801) is determined from the resulting sigmoidal curve.

-

The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[8]

-

Visualizations: Signaling Pathway and Experimental Workflow

The following diagram illustrates the central role of the NMDA receptor in glutamatergic signaling and the mechanism of channel block by antagonists like Lanicemine.

This diagram outlines the key steps involved in a competitive binding assay to determine the affinity of a test compound for the NMDA receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Lanicemine - Wikipedia [en.wikipedia.org]

- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors [mdpi.com]

- 8. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice [frontiersin.org]

- 9. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

In Vitro Profile of Lanicemine-d5: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the in vitro pharmacological data for Lanicemine. Due to a lack of specific in vitro studies on its deuterated analog, Lanicemine-d5, the data for the parent compound is presented as a scientifically justified proxy. The primary purpose of deuteration in Lanicemine-d5 is to alter its in vivo pharmacokinetic properties, a factor not relevant to in vitro receptor binding and functional assays. Lanicemine-d5 is primarily utilized as an internal standard in analytical chemistry for the quantification of Lanicemine.[1]

Executive Summary

Lanicemine is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential therapeutic effects.[2][3] This technical guide provides a comprehensive overview of the in vitro studies characterizing the pharmacological properties of Lanicemine, which are presumed to be representative of Lanicemine-d5. The guide details the binding affinity and functional potency of Lanicemine at the NMDA receptor, outlines the experimental protocols used for its characterization, and explores the downstream signaling pathways it modulates. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Quantitative In Vitro Pharmacology of Lanicemine

The in vitro activity of Lanicemine has been primarily characterized by its binding affinity (Ki) and functional inhibition (IC50) of the NMDA receptor. These studies have been conducted in various recombinant and native systems.

Table 1: NMDA Receptor Binding Affinity of Lanicemine

| Assay Type | Ligand | Tissue/Cell Source | Ki (μM) | Reference |

| Radioligand Binding | [3H]MK-801 | Rat brain membranes | 0.56-2.1 | [4][5][6] |

| Radioligand Binding | [3H]MK-801 | Not Specified | 10.67 | [7] |

Table 2: Functional Inhibitory Potency of Lanicemine at the NMDA Receptor

| Assay Type | Cell Type | Measurement | IC50 (μM) | Reference |

| Electrophysiology | Xenopus oocytes | NMDA-evoked currents | 6.4 | [4][5] |

| Electrophysiology | Chinese Hamster Ovary (CHO) cells | NMDA-evoked currents | 4-7 | [4][5][6] |

| Electrophysiology | Mouse brain slices (mPFC) | NMDA current attenuation | ~2 | [7] |

Experimental Protocols for In Vitro Characterization

This section details the methodologies employed in the key in vitro experiments to characterize the interaction of Lanicemine with the NMDA receptor.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Lanicemine for the NMDA receptor ion channel.

Methodology:

-

Preparation of Membranes: Brain tissue (e.g., rat cerebral cortex) is homogenized in an ice-cold buffer (e.g., 10 mM HEPES, pH 7.4, containing 1 mM EDTA). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

-

Binding Reaction: A specific concentration of the radioligand, typically [3H]MK-801, is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (Lanicemine). The incubation is carried out at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 180 minutes).[8]

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled NMDA receptor channel blocker (e.g., 10 μM MK-801).[8] Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) for Lanicemine is calculated from the IC50 value (the concentration of Lanicemine that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional inhibition of NMDA receptor-mediated currents by Lanicemine.

Methodology:

-

Cell Preparation: The assay can be performed on cells heterologously expressing NMDA receptors (e.g., Xenopus oocytes or CHO cells) or on neurons in acute brain slices.[4][5][7] For brain slices, the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices are prepared using a vibratome and allowed to recover.

-

Recording Setup: A glass micropipette with a small tip diameter is filled with an intracellular solution and used to form a high-resistance seal with the membrane of a single cell. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of transmembrane currents.

-

Solutions: The standard extracellular solution (aCSF) contains physiological concentrations of ions. The intracellular solution in the pipette contains ions that mimic the intracellular environment. To isolate NMDA receptor currents, antagonists for other ion channels (e.g., AMPA/kainate receptors) are often added to the aCSF.

-

Current Measurement: NMDA receptor-mediated currents are evoked by the application of NMDA and its co-agonist, glycine. The currents are recorded before and after the application of different concentrations of Lanicemine.

-

Data Analysis: The inhibitory effect of Lanicemine is quantified by measuring the reduction in the amplitude of the NMDA-evoked current. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

Calcium Imaging Assay

Objective: To assess the effect of Lanicemine on NMDA receptor-mediated calcium influx.

Methodology:

-

Cell Culture and Loading: Cells expressing NMDA receptors (e.g., primary cortical neurons or HEK293 cells) are cultured on glass coverslips. The cells are then loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation.

-

Imaging Setup: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a camera.

-

Stimulation and Recording: Cells are perfused with a physiological saline solution. NMDA receptor-mediated calcium influx is triggered by the application of NMDA and glycine. Changes in intracellular calcium concentration are recorded as changes in the fluorescence intensity of the indicator dye over time.

-

Compound Application: The effect of Lanicemine is assessed by pre-incubating the cells with the compound before NMDA stimulation or by co-applying it with the agonists.

-

Data Analysis: The fluorescence signals are analyzed to quantify the peak and duration of the calcium response. The inhibitory effect of Lanicemine is determined by comparing the calcium response in the presence and absence of the compound.

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Cascade

Lanicemine, as an NMDA receptor antagonist, is expected to modulate downstream signaling pathways that are crucial for synaptic plasticity and cellular function. Blockade of the NMDA receptor by Lanicemine inhibits the influx of Ca2+, which in turn affects a cascade of intracellular events. Notably, NMDA receptor signaling has been linked to the activation of the Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR) pathways, which are implicated in the regulation of protein synthesis and synaptic plasticity.[9][10][11][12]

Caption: Simplified NMDA receptor signaling pathway modulated by Lanicemine-d5.

General Workflow for In Vitro Characterization

The in vitro characterization of a compound like Lanicemine-d5 typically follows a hierarchical approach, starting from receptor binding assays to more complex functional and cellular assays.

Caption: A typical experimental workflow for the in vitro characterization of an NMDA receptor modulator.

Synthesis and Characterization of Lanicemine-d5

Lanicemine-d5 is the deuterated analog of Lanicemine. While specific synthesis protocols are proprietary, the general approach involves the use of deuterated reagents in the synthesis of the parent molecule.

Characterization:

The successful synthesis and purity of Lanicemine-d5 are confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the overall chemical structure. ²H (Deuterium) NMR is specifically used to verify the location and extent of deuterium incorporation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of Lanicemine-d5, which will be higher than that of Lanicemine due to the presence of deuterium atoms. This technique also helps in elucidating the fragmentation pattern, which is crucial for its use as an internal standard in LC-MS/MS methods.[1]

Conclusion

The in vitro pharmacological profile of Lanicemine, serving as a proxy for Lanicemine-d5, demonstrates its activity as a low-to-moderate affinity, non-selective NMDA receptor channel blocker. The methodologies outlined in this guide, including radioligand binding assays, electrophysiological recordings, and calcium imaging, provide a robust framework for the in vitro characterization of such compounds. The modulation of downstream signaling pathways, including the mTOR and BDNF pathways, highlights the potential molecular mechanisms underlying its physiological effects. This technical guide provides researchers and drug development professionals with a comprehensive understanding of the in vitro properties of Lanicemine and the experimental approaches to study similar NMDA receptor modulators.

References

- 1. Lanicemine-d5 | Benchchem [benchchem.com]

- 2. Lanicemine - Wikipedia [en.wikipedia.org]

- 3. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice [frontiersin.org]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Lanicemine-d5 for Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been a subject of significant interest in neuroscience research, particularly for its potential as a rapid-acting antidepressant.[1][2] Unlike the archetypal NMDA antagonist ketamine, lanicemine was developed to achieve antidepressant effects with a reduced risk of psychotomimetic and dissociative side effects.[2][3] While clinical development by AstraZeneca was terminated after it failed to meet primary endpoints in later-phase trials, the study of lanicemine continues to provide valuable insights into the glutamatergic system's role in mood disorders.[1][4]

This technical guide focuses on the application of Lanicemine and its deuterated analogue, Lanicemine-d5, in a research context. The incorporation of deuterium atoms (Lanicemine-d5) serves two primary functions in drug development and research:

-

As a Stable Isotope-Labeled Internal Standard (SIL-IS): Lanicemine-d5 is an ideal internal standard for the highly accurate and precise quantification of lanicemine in biological samples (e.g., plasma, tissue) using liquid chromatography-mass spectrometry (LC-MS/MS).[5] Its near-identical chemical properties ensure it behaves like the unlabeled drug during sample preparation and analysis, allowing for precise correction of experimental variability.[5]

-

To Confer Potential Therapeutic Advantages: Deuteration can alter a drug's metabolic profile due to the kinetic isotope effect—the carbon-deuterium bond is stronger than the carbon-hydrogen bond.[6][7] This can lead to slower metabolism, increased half-life, improved bioavailability, and reduced formation of potentially toxic metabolites.[3][6] While not clinically developed for this purpose, these principles form a basis for hypothetical improvements in the pharmacokinetic profile of lanicemine.

This document provides a comprehensive overview of lanicemine's mechanism of action, quantitative data from key studies, detailed experimental protocols, and relevant signaling pathways to support its use in neuroscience research.

Mechanism of Action

Lanicemine is a non-selective, voltage-dependent NMDA receptor channel blocker.[8] It binds within the channel pore, physically obstructing the flow of cations like Ca²⁺.[9] Its key distinguishing feature is its "low-trapping" nature and fast off-rate.[8][9] This means it unbinds from the channel more readily than ketamine, a property hypothesized to reduce the incidence of dissociative and psychotomimetic side effects.[3][10]

The antidepressant mechanism is thought to involve the preferential blockade of NMDA receptors on tonically active GABAergic interneurons. This disinhibition leads to a surge of glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[9] This surge is linked to downstream signaling cascades that promote neuroplasticity, including the synthesis of synaptic proteins like synapsin I and neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF).[11] A measurable outcome of this cortical disinhibition is an increase in gamma-band oscillations on electroencephalography (EEG), a key translational biomarker used in both preclinical and clinical studies.[3][9]

Quantitative Pharmacological and Clinical Data

The following tables summarize key quantitative data from in-vitro, preclinical, and clinical studies of Lanicemine.

Table 1: In-Vitro Receptor Binding and Potency

| Parameter | Value | Cell/System | Reference |

|---|---|---|---|

| Ki (NMDA Receptor) | 0.56 - 2.1 µM | N/A | [5][8][12] |

| IC₅₀ | 4 - 7 µM | CHO Cells | [5][8][12] |

| IC₅₀ | 6.4 µM | Xenopus Oocytes | [5][12] |

| Channel Trapping | 54% | In-vitro assay |[8][10] |

Table 2: Clinical Efficacy in Major Depressive Disorder (MDD)

| Study Identifier | Treatment Arms | Primary Endpoint | Result | Reference |

|---|---|---|---|---|

| Phase IIB (Study 9) | Lanicemine 100 mg (n=52) | Change in MADRS score from baseline at Week 3 | -5.5 point difference vs. placebo (p=0.006) | [3][6] |

| Lanicemine 150 mg (n=50) | -4.8 point difference vs. placebo (p=0.019) | [3] | ||

| Placebo (n=50) | [3] | |||

| Phase IIB (Study 31) | Lanicemine 50 mg | Change in MADRS score from baseline at Week 6 | No significant difference vs. placebo | [7][] |

| Lanicemine 100 mg | No significant difference vs. placebo | [7][] |

| | Placebo | | |[7][] |

Table 3: Adverse Events in Human Studies

| Study Population | Adverse Event | Lanicemine (100-150 mg) | Ketamine (0.5 mg/kg) | Placebo | Reference |

|---|---|---|---|---|---|

| Healthy Volunteers | Dissociative Symptoms (CADSS) | Not significantly increased vs. placebo | Significantly increased vs. placebo | - | [3] |

| Feeling Abnormal/Disinhibition/Illusion | 11% (150 mg dose) | 24% | - | [3] |

| MDD Patients | Dizziness (most common) | 33-50% | N/A | 12% |[6] |

Experimental Protocols

Protocol 1: Human Quantitative Electroencephalography (qEEG) Study

This protocol is based on a crossover study designed to compare the neurophysiological effects of lanicemine and ketamine.[3]

-

Objective: To assess and compare the effects of lanicemine and ketamine on cortical activity using qEEG in healthy volunteers.

-

Study Design: Randomized, double-blind, placebo-controlled, four-way crossover study. A washout period of at least 7 days is required between study periods.[3]

-

Participants: Healthy male subjects, aged 30-45 years, with a Body Mass Index (BMI) of 18-30 kg/m ². Participants should be non-smokers for at least 4 weeks.[3]

-

Treatment Arms:

-

Lanicemine 75 mg, intravenous (IV) infusion over 60 minutes.

-

Lanicemine 150 mg, IV infusion over 60 minutes.

-

Ketamine 0.5 mg/kg, IV infusion over 60 minutes.

-

Placebo (0.9% saline), IV infusion over 60 minutes.

-

-

Methodology:

-

EEG Setup: Scalp electrodes are placed according to the international 10-20 system (minimum of 28 channels).

-

Baseline Recording: A pre-dose EEG recording is taken.

-

Drug Administration: The assigned study drug is administered via a controlled IV infusion over 60 minutes.

-

Post-Infusion Recordings: qEEG is assessed at multiple time points after the start of the infusion (e.g., 15, 60, 75, 180, and 480 minutes).[3]

-

Data Analysis: EEG data is subjected to a fast Fourier transform. Power spectral density is computed, and changes in frequency bands (especially gamma, ~40 Hz) are analyzed relative to the pre-dosing baseline.

-

-

Outcome Measures:

-

Primary: Change in relative gamma-band EEG magnitude.

-

Secondary: Clinician-Administered Dissociative States Scale (CADSS) scores, Brief Psychiatric Rating Scale (BPRS), vital signs.[3]

-

Protocol 2: Preclinical Antidepressant-Like Activity in Rodents (Tail Suspension Test)

This protocol is adapted from studies evaluating the potentiation of antidepressant-like effects.[10][11]

-

Objective: To assess the antidepressant-like activity of lanicemine alone or in combination with other compounds in mice.

-

Study Design: Randomized, controlled experiment.

-

Animals: Male C57BL/6J mice, 7 weeks old.[14] Animals are housed under standard laboratory conditions.

-

Treatment Arms:

-

Vehicle control (0.9% NaCl), intraperitoneal (i.p.) injection.

-

Lanicemine (e.g., 2 mg/kg or 10 mg/kg), i.p. injection.

-

Other compounds of interest (e.g., Hyperforin).

-

Combination of Lanicemine and other compounds.

-

-

Methodology:

-

Drug Administration: Administer the assigned treatment via i.p. injection at a defined time before the test (e.g., 90 minutes).[10]

-

Tail Suspension Test (TST):

-

Individually suspend each mouse by its tail using adhesive tape, placed approximately 1 cm from the tip.

-

The suspension point should be high enough to prevent the mouse from touching any surfaces.

-

Record the session (typically 6 minutes) using a video camera.

-

An observer, blind to the treatment groups, scores the total duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.

-

-

-

Outcome Measures:

-

Primary: Total time (in seconds) spent immobile. A significant reduction in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.

-

Secondary: Locomotor activity can be assessed in a separate test to rule out confounding effects of hyperactivity.

-

Signaling Pathways and Visualizations

The following diagrams, generated using DOT language, illustrate key concepts related to Lanicemine.

Caption: Proposed mechanism of action for Lanicemine at the glutamatergic synapse.

Caption: Experimental workflow for a Phase IIB clinical trial of Lanicemine.

Caption: Logical comparison of Lanicemine and Ketamine properties and effects.

References

- 1. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lanicemine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. lanicemine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Lanicemine-d5 | Benchchem [benchchem.com]

- 6. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 7. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Neurophysiological and Clinical Effects of the NMDA Receptor Antagonist Lanicemine (BHV-5500) in PTSD: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. openalex.org [openalex.org]

- 12. medchemexpress.com [medchemexpress.com]

- 14. lumiprobe.com [lumiprobe.com]

Preclinical Profile of Lanicemine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research findings for lanicemine (formerly AZD6765), a low-trapping N-methyl-D-aspartate receptor (NMDAR) channel blocker. The data presented herein summarizes its pharmacological profile, mechanism of action, and effects in various preclinical models, offering critical insights for researchers in the field of glutamatergic modulation for neuropsychiatric disorders.

Pharmacological Profile

Lanicemine is an NMDAR antagonist that exhibits a distinct pharmacological profile compared to other channel blockers like ketamine. Its key characteristic is its low-trapping nature, which is hypothesized to contribute to a wider therapeutic window with reduced psychotomimetic side effects.

In Vitro Binding and Functional Data

Preclinical in vitro studies have characterized the binding affinity and channel-blocking properties of lanicemine. These studies highlight its interaction with the NMDA receptor channel pore.

| Assay | Ketamine | Lanicemine | Reference |

| Binding (Ki) | 0.15 µM | Not explicitly quantified in the provided text, but described as "low-to-moderate affinity" | [1] |

| NMDA Channel Trapping | 86% | 54% | [1][2] |

Experimental Protocol: NMDA Channel Trapping Assay

The trapping of lanicemine within the NMDA channel was assessed and compared to ketamine. This was likely determined using electrophysiological patch-clamp techniques on cells expressing NMDA receptors. The protocol would involve the following general steps:

-

Whole-cell voltage-clamp recordings are performed on neurons or recombinant cells expressing NMDARs.

-

The NMDA receptors are activated by the application of glutamate and a co-agonist like glycine.

-

Lanicemine or ketamine is applied in the presence of the agonists to allow the drug to enter and block the open channel.

-

After the channel is blocked, the agonists are washed out, which closes the channel gate.

-

The agonists are then reapplied. The degree of block that persists upon this reapplication of agonists indicates the extent to which the drug was "trapped" within the channel during the closed state. A lower percentage indicates that the drug can more easily dissociate from the closed channel, a characteristic of low-trapping blockers.[1]

Preclinical Efficacy and Behavioral Studies

Lanicemine has been evaluated in rodent models to determine its antidepressant-like effects and to differentiate its behavioral profile from that of ketamine.

Antidepressant-like Activity in Mice

Studies in mice have demonstrated that lanicemine, particularly when combined with other agents, can produce significant antidepressant-like effects.

| Model | Treatment | Dose | Outcome | Reference |

| Tail Suspension Test (TST) - Naïve Mice | Lanicemine | 10 mg/kg | Active (reduced immobility) | [3] |

| Tail Suspension Test (TST) - Naïve Mice | Lanicemine + Hyperforin | 2 mg/kg + 1 mg/kg (non-active doses alone) | Active (reduced immobility) | [4] |

| Tail Suspension Test (TST) - Naïve Mice | Lanicemine + Hyperforin | 10 mg/kg + 2.5 mg/kg (active doses) | Sustained antidepressant effect at 72 hours | [3][4] |

| Chronic Corticosterone-Treated Mice | Lanicemine + Hyperforin | 10 mg/kg + 2.5 mg/kg | Active (reduced immobility) | [4] |

| Chronic Restraint Stress + Zinc-Deficient Diet | Lanicemine + Hyperforin | Not specified | Restored behavioral deficits | [5] |

Experimental Protocol: Tail Suspension Test (TST)

The TST is a widely used behavioral assay to screen for potential antidepressant drugs in rodents.

-

Animals: Male mice are typically used.

-

Apparatus: The apparatus consists of a box open on one side, with a hook or ledge at the top from which the mouse can be suspended.

-

Procedure: Mice are suspended by their tails using adhesive tape, placed approximately 1 cm from the tip of the tail. They are suspended for a set period, typically 6 minutes.

-

Data Acquisition: The session is recorded, and the total time the animal remains immobile is measured. Immobility is defined as the absence of any movement except for minor respiratory movements.

-

Interpretation: A reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Electrophysiological Studies in Rodents

Quantitative electroencephalography (qEEG) has been employed to compare the central nervous system effects of lanicemine and ketamine in rats. These studies aimed to functionally align the doses of the two compounds based on their impact on brain electrical activity.

Experimental Protocol: Quantitative Electroencephalography (qEEG) in Rats

-

Animals: Male Sprague-Dawley rats were used.

-

Surgical Implantation: Rats were surgically implanted with skull screw electrodes over the frontal and temporal cortices for continuous EEG recording.

-

Behavioral Task: Animals were trained to perform a single-tone operant discrimination task for a food reward to ensure they were in a consistent behavioral state.

-

Drug Administration: Lanicemine (3, 10, or 30 mg/kg), ketamine (1, 3, 10, or 30 mg/kg), or a vehicle control was administered via intraperitoneal injection.

-

EEG Recording: EEG was recorded for a 30-minute baseline period before dosing and for three subsequent 30-minute periods after dosing.

-

Data Analysis: The recorded EEG data was subjected to a fast Fourier transform to compute power density from 1 to 50 Hz. The changes in power in different frequency bands (delta, theta, alpha, beta, and gamma) were analyzed and compared between the pre- and post-dosing periods.[1][2] The goal was to identify doses of lanicemine that produced similar changes in cortical activation (e.g., in the gamma band) as doses of ketamine known to have antidepressant effects.[1]

Mechanism of Action

The primary mechanism of action of lanicemine is the blockade of the NMDAR channel. However, its antidepressant effects are believed to be mediated by downstream signaling cascades that enhance synaptic plasticity.

NMDAR Blockade and Calcium Signaling

As an NMDAR antagonist, lanicemine blocks the influx of Ca²⁺ through the NMDA receptor.[3] Interestingly, in vitro studies have shown that lanicemine can enhance Ca²⁺ influx induced by the TRPC6 channel activator, hyperforin.[3][4] This suggests a complex interplay between different calcium signaling pathways.

Downstream Signaling Pathways

The antidepressant-like effects of lanicemine, particularly in combination with hyperforin, have been linked to the activation of downstream signaling pathways that promote synaptogenesis and neuronal survival. Key molecular changes observed include the enhanced expression of:

-

Synapsin I: A neuronal phosphoprotein that regulates neurotransmitter release.[3][4]

-

GluA1: A subunit of the AMPA receptor, crucial for synaptic plasticity.[3][4]

-

Brain-Derived Neurotrophic Factor (BDNF): A neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity.[4]

The antidepressant-like activity has also been shown to be dependent on the Akt kinase pathway.[4]

Caption: Proposed signaling pathway for Lanicemine's antidepressant effects.

Experimental Workflows

The preclinical evaluation of lanicemine involved a series of in vitro and in vivo experiments to characterize its profile.

Caption: Preclinical experimental workflow for Lanicemine characterization.

References

- 1. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice [frontiersin.org]

- 4. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. boa.unimib.it [boa.unimib.it]

Methodological & Application

Application Notes and Protocols for the Use of Lanicemine-d5 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the quantitative analysis of Lanicemine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Lanicemine-d5 as an internal standard.

Introduction to Lanicemine and the Role of Deuterated Internal Standards

Lanicemine, also known as AZD6765, is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1] Accurate quantification of Lanicemine in biological samples such as plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development.

The use of a stable isotope-labeled internal standard, such as Lanicemine-d5, is the gold standard in quantitative LC-MS/MS analysis. Lanicemine-d5 is chemically identical to Lanicemine, but five of its hydrogen atoms have been replaced with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The key advantage of using a deuterated internal standard is its ability to co-elute chromatographically with the analyte and exhibit similar ionization efficiency and fragmentation behavior. This co-elution and similar behavior effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.

Experimental Protocols

This section details a proposed experimental protocol for the quantification of Lanicemine in human plasma using LC-MS/MS with Lanicemine-d5 as an internal standard. This protocol is based on established bioanalytical method development principles and may require optimization for specific laboratory conditions and instrumentation.

Materials and Reagents

-

Lanicemine reference standard

-

Lanicemine-d5 internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

96-well collection plates

-

HPLC or UPLC vials

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Lanicemine and Lanicemine-d5 in methanol to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Lanicemine stock solution in 50:50 (v/v) methanol:water to create calibration curve standards.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the Lanicemine-d5 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing proteins from plasma samples.

-

Aliquot 100 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate.

-

Add 20 µL of the 100 ng/mL Lanicemine-d5 internal standard working solution to all wells except for the blank matrix samples (add 20 µL of 50:50 methanol:water to the blank).

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to each well to precipitate the plasma proteins.

-

Vortex the plate for 2 minutes at high speed.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of mobile phase A (see chromatographic conditions below).

-

Vortex briefly and centrifuge before transferring to HPLC or UPLC vials for analysis.

Liquid Chromatography Conditions

A reversed-phase chromatographic separation is suitable for Lanicemine.

-

HPLC/UPLC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

-

Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.1-4.0 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S, or equivalent).

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The exact MRM transitions for Lanicemine and Lanicemine-d5 should be determined by infusing the standard solutions into the mass spectrometer to identify the precursor ion and optimize the collision energy for the most abundant and stable product ions. Based on the structure of Lanicemine (a phenylethylamine derivative), a likely fragmentation would involve the loss of the aminomethylpyridine group or cleavage at the benzylic position.

-

Data Presentation

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Lanicemine.

Table 1: Mass Spectrometry Parameters (Proposed)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Lanicemine | 199.1 | To be determined | 200 | To be optimized |

| Lanicemine-d5 | 204.1 | To be determined | 200 | To be optimized |

Note: The precursor ion for Lanicemine is calculated based on its molecular weight of 198.27 g/mol ([M+H]⁺ = 199.1). The precursor for Lanicemine-d5 assumes deuteration on the phenyl ring ([M+5H+H]⁺ = 204.1). Product ions and collision energies require experimental determination.

Table 2: Chromatographic Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Expected Retention Time | ~1.5 - 2.5 min (to be confirmed) |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of Lanicemine in plasma.

Caption: Simplified signaling pathway of Lanicemine's action on the NMDA receptor.

References

Application Notes and Protocols for the Quantification of Lanicemine using Lanicemine-d5 as an Internal Standard by LC-MS

FOR RESEARCH USE ONLY

Introduction

Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. Accurate quantification of Lanicemine in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies in drug development. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Lanicemine-d5, is the gold standard in quantitative LC-MS to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[1]

This document provides detailed application notes and protocols for the quantitative analysis of Lanicemine in human plasma using Lanicemine-d5 as an internal standard with a validated LC-MS/MS method.

Principle of the Method

This method employs protein precipitation for the extraction of Lanicemine and the internal standard, Lanicemine-d5, from human plasma. The chromatographic separation is achieved on a C18 reverse-phase column with a gradient elution of acetonitrile and water containing formic acid. The detection and quantification are performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The concentration of Lanicemine is determined from the ratio of the peak area of Lanicemine to that of the internal standard, Lanicemine-d5.

Materials and Reagents

-

Lanicemine reference standard

-

Lanicemine-d5 internal standard

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (≥98%)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Microcentrifuge

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Data acquisition and processing software.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of Lanicemine and Lanicemine-d5 reference standards into separate volumetric flasks.

-

Dissolve in methanol to a final concentration of 1 mg/mL.

-

Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Lanicemine by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike the plasma for the calibration curve.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the Lanicemine-d5 primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

-

Sample Preparation

-

Label microcentrifuge tubes for blanks, calibration standards, quality control samples, and unknown samples.

-

Add 50 µL of blank human plasma to the respective tubes.

-

Spike 50 µL of blank plasma with the appropriate Lanicemine working standard solutions to prepare the calibration curve standards.

-

For all samples (blanks, standards, QCs, and unknowns), add 10 µL of the 100 ng/mL Lanicemine-d5 internal standard working solution.

-

Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Lanicemine | 199.1 | 107.1 | 0.05 | 25 | 15 |

| Lanicemine-d5 | 204.1 | 112.1 | 0.05 | 25 | 15 |

Note: The exact m/z values, cone voltages, and collision energies may require optimization on the specific instrument used.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of Lanicemine to Lanicemine-d5 against the nominal concentration of Lanicemine. A linear regression with a weighting factor of 1/x² is typically used.

Table 1: Exemplary Calibration Curve Data

| Concentration (ng/mL) | Lanicemine Peak Area | Lanicemine-d5 Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 2,500 | 500,000 | 0.005 |

| 5 | 12,600 | 505,000 | 0.025 |

| 10 | 25,500 | 510,000 | 0.050 |

| 50 | 128,000 | 515,000 | 0.249 |

| 100 | 257,000 | 520,000 | 0.494 |

| 500 | 1,290,000 | 525,000 | 2.457 |

| 1000 | 2,600,000 | 530,000 | 4.906 |

Method Validation Summary

The method should be validated according to the FDA or other relevant regulatory guidelines. Key validation parameters are summarized below.

Table 2: Exemplary Method Validation Data

| Parameter | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 98.5 | 8.2 |

| Low QC | 3 | 101.2 | 6.5 |

| Mid QC | 80 | 99.8 | 4.1 |

| High QC | 800 | 102.5 | 3.5 |

Mandatory Visualizations

Caption: Experimental workflow for the extraction of Lanicemine from plasma.

Caption: Principle of internal standard use for accurate quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Lanicemine in human plasma. The use of the deuterated internal standard, Lanicemine-d5, is critical for achieving the high accuracy and precision required for regulated bioanalysis in the context of drug development. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists in this field.

References

Application Notes and Protocols for In Vivo Studies Utilizing Lanicemine-d5

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of Lanicemine-d5 in in vivo studies, primarily as an internal standard for the accurate quantification of Lanicemine in biological matrices.

Introduction

Lanicemine (also known as AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. In vivo studies are crucial for understanding its pharmacokinetics (PK) and pharmacodynamics (PD). Lanicemine-d5, a deuterated isotopologue of Lanicemine, serves as an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to Lanicemine, but its increased mass allows for clear differentiation in a mass spectrometer, ensuring accurate and precise quantification of the analyte of interest.

Key Experimental Protocols

1. In Vivo Study Design: Pharmacokinetic Analysis of Lanicemine in Rodents

This protocol outlines a typical pharmacokinetic study of Lanicemine in rats, utilizing Lanicemine-d5 as an internal standard for sample analysis.

-

Animal Models: Male Sprague-Dawley rats (250-300 g) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Dosing: Lanicemine can be administered intravenously (IV) or orally (PO).

-

IV Administration: A typical dose is 1 mg/kg, administered as a bolus injection via the tail vein. The formulation is often Lanicemine dissolved in saline.

-

PO Administration: A common oral dose is 5 mg/kg, administered by gavage. Lanicemine can be formulated in a vehicle such as 0.5% methylcellulose.

-

-

Sample Collection: Blood samples (approximately 0.25 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) post-dose into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Sample Preparation for LC-MS/MS Analysis:

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of each plasma sample, add 10 µL of the internal standard working solution (Lanicemine-d5 in methanol, e.g., at 100 ng/mL).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

-

2. Bioanalytical Method: Quantification of Lanicemine using LC-MS/MS

This section details the parameters for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lanicemine, with Lanicemine-d5 as the internal standard.

-

Liquid Chromatography (LC) Conditions:

-